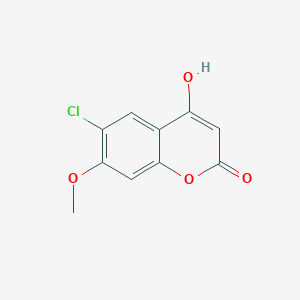

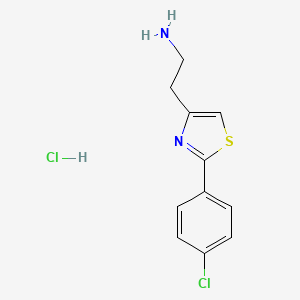

![molecular formula C10H4Br2S2 B1466033 2,6-Dibromobenzo[1,2-b:4,5-b']ditiofeno CAS No. 909280-97-3](/img/structure/B1466033.png)

2,6-Dibromobenzo[1,2-b:4,5-b']ditiofeno

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Semiconductores Orgánicos

2,6-Dibromobenzo[1,2-b:4,5-b’]ditiofeno se utiliza en la síntesis de nuevos candidatos para Transistores de Película Delgada Orgánica (OTFT). Estos se componen de unidades centrales como naftaleno, antraceno y benzo[1,2-b:4,5-b’]ditiofeno .

Fotoluminiscencia

Este compuesto se utiliza en el estudio de la fotoluminiscencia, que es la emisión de luz de un material después de la absorción de fotones .

Análisis Termogravimétrico

2,6-Dibromobenzo[1,2-b:4,5-b’]ditiofeno se utiliza en el análisis termogravimétrico, un método de análisis térmico en el que se miden los cambios en las propiedades físicas y químicas de los materiales como función del aumento de la temperatura .

Calorimetría de Barrido Diferencial

Este compuesto se utiliza en calorimetría de barrido diferencial, una técnica analítica que mide la diferencia en la cantidad de calor requerido para aumentar la temperatura de una muestra y una referencia .

Polímeros Conductores

2,6-Dibromobenzo[1,2-b:4,5-b’]ditiofeno se utiliza en la síntesis de polímeros conductores. Estos polímeros tienen una estructura conjugada simétrica y plana, lo que les da una alta movilidad de huecos .

Celdas Solares

Este compuesto se utiliza en la fabricación de células solares a base de polímeros. Sirve como capa aceptora en la estructura de la celda .

Dispositivos Fotovoltaicos

Con una estructura conjugada plana grande y rígida, la unidad benzo[1,2-b:4,5-b’]ditiofeno se ha convertido en uno de los bloques de construcción más utilizados y estudiados para dispositivos fotovoltaicos de moléculas pequeñas de alto rendimiento .

Métodos de Teoría del Funcional de la Densidad (DFT)

2,6-Dibromobenzo[1,2-b:4,5-b’]ditiofeno se utiliza en estudios que involucran métodos de Teoría del Funcional de la Densidad (DFT). Estos métodos son métodos computacionales de modelado mecánico cuántico utilizados en física, química y ciencia de los materiales para investigar la estructura electrónica .

Mecanismo De Acción

Mode of Action

It is known that the compound has a planar symmetrical molecular structure, which enables better π-π stacking and good electron delocalization . This encourages charge transport, which could be a key aspect of its interaction with its targets.

Result of Action

It has been suggested that the compound exhibits strong internal electric field and effective charge separation, achieving a photocatalytic u (vi) reduction efficiency of 974% .

Análisis Bioquímico

Biochemical Properties

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene and these biomolecules are often characterized by binding affinities and the resulting conformational changes in the target proteins .

Cellular Effects

The effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can alter the expression of genes involved in critical cellular functions, leading to changes in cell behavior and physiology . Additionally, it has been observed to impact metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. The compound’s ability to bind to active sites of enzymes or interact with regulatory proteins results in changes in gene expression and subsequent cellular responses . The molecular mechanism of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is thus a combination of direct binding effects and downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can remain stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular responses and metabolic activities .

Dosage Effects in Animal Models

The effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is effective without causing harm .

Metabolic Pathways

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence the levels of metabolites and the flux of metabolic pathways, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can influence its activity and effectiveness, as well as its potential toxicity.

Propiedades

IUPAC Name |

2,6-dibromothieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRSYJAHJIIXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=CC3=C1SC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719952 | |

| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909280-97-3 | |

| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene influence its interaction with gold electrodes in molecular junctions?

A1: The research by [] investigates how different thiophene-based molecules form single-molecule junctions with gold electrodes, a crucial aspect of molecular electronics. They found that 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene forms a well-defined molecular junction with a clear peak in the conductance histogram obtained through scanning tunneling microscopy break junction (STM-BJ) measurements. This suggests a strong interaction between the molecule and the gold electrode.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)